molecular formula C16H12N2O B11862002 (E)-4-Styrylquinazolin-2(1H)-one

(E)-4-Styrylquinazolin-2(1H)-one

Cat. No.: B11862002
M. Wt: 248.28 g/mol
InChI Key: UHMKDTNXMRGQEA-ZHACJKMWSA-N
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Description

(E)-4-Styrylquinazolin-2(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The this compound compound is characterized by the presence of a styryl group attached to the quinazolinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Styrylquinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with cinnamaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the styryl group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Styrylquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: The styryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, (E)-4-Styrylquinazolin-2(1H)-one is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Styrylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

(E)-4-Styrylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:

    4-Quinazolinone: Lacks the styryl group and has different biological activities.

    2-Styrylquinazoline: Similar structure but with variations in the position of the styryl group.

    4-Styrylquinazoline: Similar to this compound but with different substitution patterns.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]-1H-quinazolin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+

InChI Key

UHMKDTNXMRGQEA-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=O)NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC3=CC=CC=C32

Origin of Product

United States

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